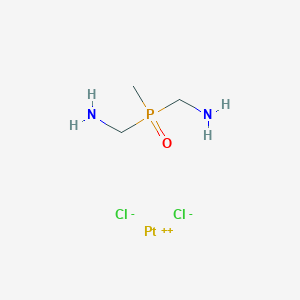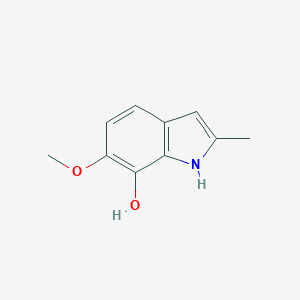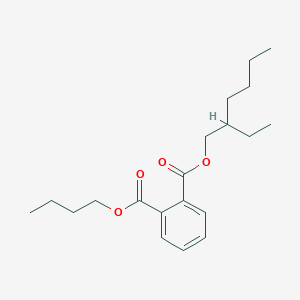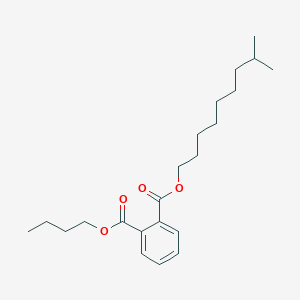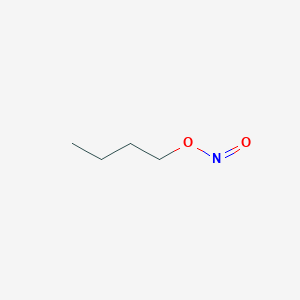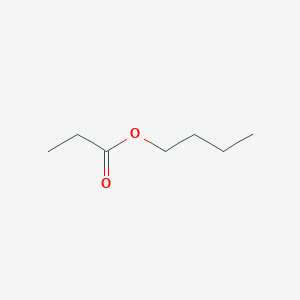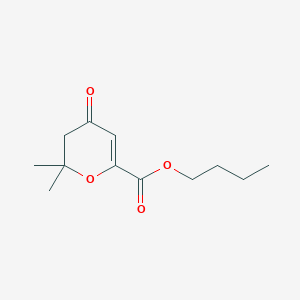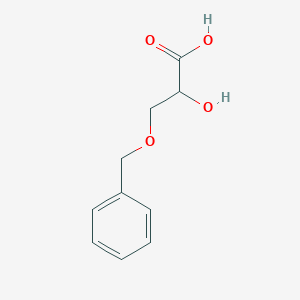
Cyclooctane
概要
説明
Cyclooctane is a cycloalkane with the molecular formula (CH2)8 . It is a simple colorless hydrocarbon . It is often used as a reference compound for saturated eight-membered ring compounds in general . Cyclooctane has a camphoraceous odor .
Synthesis Analysis
Cyclooctane can be synthesized through various chemical reactions. The most common method is via the dimerization of butene under high pressure and temperature conditions, using a catalyst to promote the reaction . This method is often used in industrial settings due to its efficiency and scalability . The main route to cyclooctane derivatives involves the dimerization of butadiene, catalyzed by nickel (0) complexes . This process affords, among other products, 1,5-cyclooctadiene (COD), which can be hydrogenated .
Molecular Structure Analysis
The structure of cyclooctane is noteworthy for its cyclical arrangement of carbon atoms . The molecule is formed by linking eight carbon atoms together in a closed loop or ring, with two hydrogen atoms attached to each carbon atom . Despite the apparent simplicity of this structure, the ring is not flat; instead, it adopts a shape known as the “crown” conformation, which reduces the strain on the carbon-carbon bonds .
Chemical Reactions Analysis
Cyclooctane, like other cycloalkanes, participates in several chemical reactions . Notably, it undergoes combustion in the presence of oxygen to yield carbon dioxide and water . This is an exothermic reaction, releasing a significant amount of heat energy . Besides combustion, cyclooctane also reacts with halogens (like chlorine or bromine) in the presence of UV light or heat, in a reaction known as halogenation .
Physical And Chemical Properties Analysis
Cyclooctane is a nonpolar molecule due to the symmetric arrangement of its carbon and hydrogen atoms . This means it is insoluble in polar solvents like water but readily dissolves in nonpolar solvents such as hexane or diethyl ether .
科学的研究の応用
Cyclooctane: A Comprehensive Analysis of Scientific Research Applications
1. Solvent and Reagent in Organic Synthesis Cyclooctane is utilized as a solvent and reagent in synthetic organic chemistry due to its non-polar nature and ability to dissolve various organic compounds. Its use facilitates reactions such as cyclizations and polymerizations, where it can act as a medium that does not interfere with the reactants .
2. Intermediate in Plastics and Fibers Production As an intermediate in the production of plastics and fibers, Cyclooctane contributes to the synthesis of materials with specific properties. It is involved in processes that lead to the creation of high-strength, durable plastics and synthetic fibers used in various industries .
Adhesives and Coatings Manufacturing: Cyclooctane serves as a precursor in the formulation of adhesives and coatings. Its chemical structure allows for modifications that result in adhesives with desired characteristics such as enhanced bonding strength and resistance to environmental factors .
Production of Cyclooctanone: Cyclooctanone is a key derivative of Cyclooctane, which is significant in the manufacture of perfumes, dyes, and pharmaceuticals. The conversion process from Cyclooctane to Cyclooctanone involves oxidation reactions that are pivotal in creating these valuable end products .
5. Conformational Studies for Chemical and Biological Applications The structural characteristics of Cyclooctane, particularly its conformational properties, are studied extensively to understand its behavior in chemical and biological systems. These studies have implications for drug design, molecular recognition, and the development of novel materials .
Topological Analysis for Property Prediction: Cyclooctane’s molecular graph is analyzed using topological indices to predict physical or chemical properties relevant to its applications in chemistry and materials science. This mathematical approach aids in anticipating how Cyclooctane derivatives will behave under different conditions .
7. Novel Molecular Platform for Target-Oriented Leads The medium-sized ring structure of Cyclooctane makes it an intriguing molecular platform for constructing target-oriented leads in medicinal chemistry. Its derivatives are explored for their potential in transannular reactions, which are valuable for developing polycyclic structures with therapeutic applications .
Exploration of Transannular Reactions: Cyclooctane derivatives are known to undergo transannular reactions, where interactions occur across the ring structure. This property is exploited in synthetic chemistry to create complex polycyclic compounds that can serve as active pharmaceutical ingredients or functional materials .
作用機序
Target of Action
Cyclooctane is a simple colorless hydrocarbon . It is a cycloalkane with the molecular formula
C8H16C_8H_{16}C8H16
. It does not have a specific biological target as it is a basic hydrocarbon structure. However, it is often used as a reference compound for saturated eight-membered ring compounds in general .Biochemical Pathways
It can undergo reactions typical of other saturated hydrocarbons, such as combustion and free radical halogenation . Work in 2009 on alkane functionalization, using peroxides such as dicumyl peroxide, has opened up the chemistry to some extent, allowing for example the introduction of a phenylamino group .
Pharmacokinetics
Its physical and chemical properties, such as its solubility in water and its boiling and melting points, can influence how it behaves in different environments .
Result of Action
The primary result of cyclooctane’s action in a system is the potential for energy release through combustion . As a hydrocarbon, cyclooctane can undergo combustion in the presence of oxygen to produce carbon dioxide, water, and energy . This property is fundamental to many applications of hydrocarbons, including their use as fuels.
Action Environment
The action of cyclooctane can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for combustion to occur . Temperature and pressure can also affect the behavior of cyclooctane, influencing its phase and the rate at which reactions occur . Furthermore, cyclooctane’s conformational properties can be influenced by the surrounding environment, with different conformations being more or less stable under different conditions .
Safety and Hazards
Cyclooctane is categorized as a flammable liquid and can be harmful if swallowed or inhaled . Direct contact can cause skin and eye irritation . Therefore, appropriate safety measures, including the use of personal protective equipment and adequate ventilation, are important when working with cyclooctane in a laboratory or industrial setting .
将来の方向性
Cyclooctane chains are an imperative class of cycloalkane in computational chemistry that are macrocyclic fragrant hydrocarbons . The fascinating characteristics and conformational properties of cyclooctanes have attracted numerous applications in the chemical and biological industries . In modern research, the conformation space of cyclooctane is extensively being explored by chemists through various computational methods .
特性
IUPAC Name |
cyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTCGQSWYFHTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39366-06-8 | |
| Record name | Cyclooctadiene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39366-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9075377 | |
| Record name | Cyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 14.8 deg C; [Alfa Aesar MSDS] | |
| Record name | Cyclooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13476 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclooctane | |
CAS RN |
292-64-8 | |
| Record name | Cyclooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000292648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOOCTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKZ3KBS654 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclooctane?
A1: Cyclooctane has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.
Q2: How does the cyclooctane ring conformation influence its derivatives?
A3: The size and flexibility of the cyclooctane ring influence the conformation and packing of its derivatives. For example, in cycloalkanespiro-4-imidazolidine-2,5-dithiones, larger cycloalkane rings like cyclooctane exhibit both boat-chair and boat-boat conformations influencing their crystal packing [].
Q3: How does confinement within mesoporous silica nanoparticles (MSNs) affect cyclooctane metathesis?
A4: Confining the reaction within smaller pores of MSNs enhances selectivity towards dimeric cyclohexadecane during cyclooctane metathesis using the WMe6 catalyst. This effect is attributed to the restricted geometry within the pores, limiting the formation of ring-contracted byproducts that are favored in larger pores [].
Q4: Can cyclooctane be used to assess shape-selective effects in zeolite catalysts?
A5: Yes, the bifunctional conversion of cyclooctane is a suitable reaction to test shape selectivity in zeolites. Studies have shown that zeolites with different pore structures (FAU, MFI, and MEL), although chemically identical, exhibit different activities in cyclooctane conversion, with MEL showing the highest activity due to its specific pore dimensions and geometry [].
Q5: How does the structure of a catalyst impact the selectivity of cyclooctane oxidation?
A6: A "helmet" phthalocyaninato iron(III) complex exhibits high selectivity for alcohol formation over ketone formation during cyclohexane and cyclooctane oxidation using hydrogen peroxide. This selectivity arises from the specific steric environment provided by the bulky phthalocyaninato ligand [].
Q6: How does the presence of cyclooctane influence the melting behavior of poly(dimethyl siloxane) (PDMS) precursors and networks?
A7: Cyclooctane exhibits anomalous melting behavior in PDMS. Its melting point depression in PDMS networks is lower than in uncrosslinked precursors and is unaffected by the crosslinking density, contradicting typical observations. This behavior suggests phase separation between cyclooctane and PDMS [].
Q7: What computational methods have been employed to study cyclooctane conformations?
A8: Ab initio calculations, particularly at the Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2) levels, have been extensively used to explore the potential energy surface of cyclooctane, identifying its various conformers and their relative energies []. Molecular dynamics simulations have also provided valuable insights into the conformational dynamics and distributions of cyclooctane in the gas and liquid phases [].
Q8: How do molecular descriptors contribute to understanding cyclooctane derivatives?
A9: Calculating molecular descriptors like the Kirchhoff index, multiplicative degree-Kirchhoff index, and additive degree-Kirchhoff index, based on resistance distances within cyclooctane derivatives, helps understand their structural properties and predict potential physicochemical properties [].
Q9: Can computational methods predict the properties of cyclooctane chains?
A10: Yes, mathematical models have been developed to predict the expected values of various molecular descriptors for random cyclooctane chains. These descriptors, based on atom degrees and sum-degree partitions, offer insights into the structural characteristics of these chains and their potential applications [, ].
Q10: How do structural modifications of cyclooctane derivatives impact their biological activity?
A11: Introducing spiro-annulated or 1,2-annulated cyclooctane rings into 3-[N,N-bis(sulfonyl)amino]isoxazolines leads to promising antiviral activities against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV). The specific substituents on the sulfonyl group significantly influence the potency against different viruses [].
Q11: Can incorporating cyclooctane into pyridoxine derivatives yield antimicrobial agents?
A12: While pyridoxine-adamantane and pyridoxine-cyclooctane dipharmacophores didn't show activity against M. tuberculosis, some exhibited moderate antiviral activity against influenza A virus, comparable to amantadine. This research highlights the potential of these dipharmacophores as a starting point for designing novel anti-infective agents [].
Q12: How can trans-cyclooctane-1,2-dithiol be synthesized?
A14: Three methods are reported for synthesizing trans-cyclooctane-1,2-dithiol: (i) ring-opening of trans-cyclooctene episulfoxide with ammonium thiocyanate followed by reduction; (ii) reduction of trans-1,2-di(thiocyanato)cyclooctane; and (iii) reduction of trans-1,2-cyclooctyl trithiocarbonate [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

